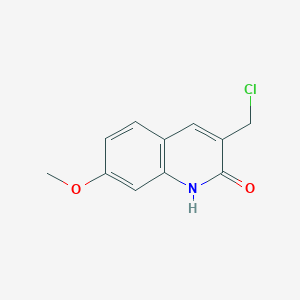
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloromethyl group at the 3-position and a methoxy group at the 7-position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one typically involves the chloromethylation of 7-methoxy-1,2-dihydroquinolin-2-one. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the quinoline derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential formation of hazardous by-products such as bis(chloromethyl) ether .
化学反応の分析
Types of Reactions
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Nucleophilic Substitution: Products include amine or thiol derivatives of the quinoline compound.
Oxidation: Quinoline N-oxides are formed.
Reduction: Dihydroquinoline derivatives are produced.
科学的研究の応用
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation . The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in structure but lacks the quinoline ring, making it less effective in certain biological applications.
7-Methoxy-1,2-dihydroquinolin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one is unique due to the presence of both chloromethyl and methoxy groups on the quinoline ring. This combination enhances its reactivity and broadens its range of applications in medicinal chemistry and industrial processes .
特性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
3-(chloromethyl)-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-12)11(14)13-10(7)5-9/h2-5H,6H2,1H3,(H,13,14) |
InChIキー |
MGHWBUDPMHYSOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


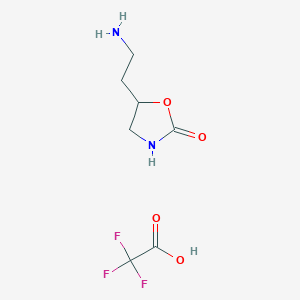

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
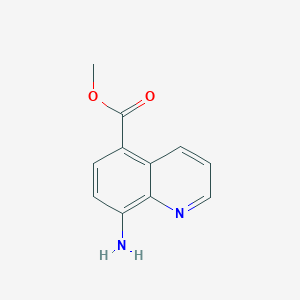
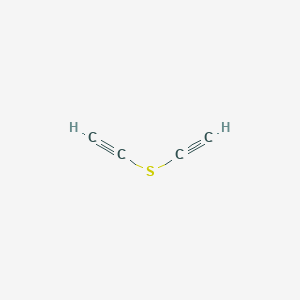
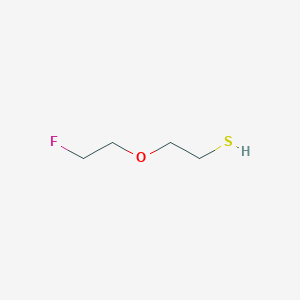
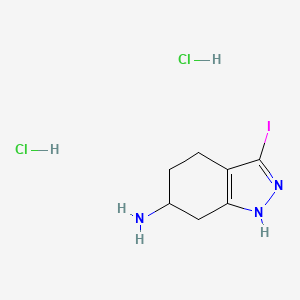
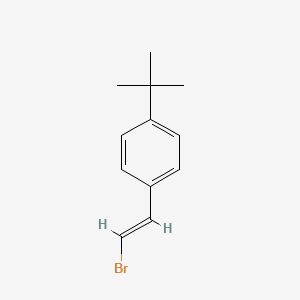
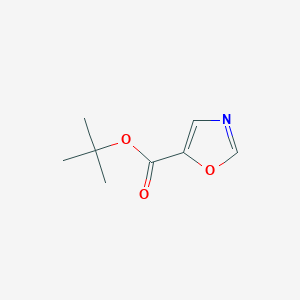

![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
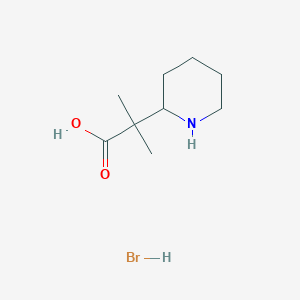

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
